molecular formula C17H13NO3 B14698737 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- CAS No. 21724-94-7

1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl-

Cat. No.: B14698737
CAS No.: 21724-94-7
M. Wt: 279.29 g/mol
InChI Key: VBZZBBKMJFOLNA-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- is a chemical compound known for its unique structure and properties It is a derivative of pyrrole-2,5-dione, with additional phenyl and methoxyphenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- typically involves the reaction of N-substituted maleimides with appropriate arylamines. One common method includes the reaction of 3,4-dimethylmaleic anhydride with N3-substituted amidrazones . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, under reflux conditions for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-α . This inhibition occurs through the compound’s interaction with signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrole-2,5-dione, 3-(4-methoxyphenyl)-1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and methoxyphenyl groups makes it particularly interesting for medicinal chemistry applications.

Properties

CAS No.

21724-94-7

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

3-(4-methoxyphenyl)-1-phenylpyrrole-2,5-dione

InChI

InChI=1S/C17H13NO3/c1-21-14-9-7-12(8-10-14)15-11-16(19)18(17(15)20)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

VBZZBBKMJFOLNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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